1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19812930
InChI: InChI=1S/C8H13ClO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3
SMILES:
Molecular Formula: C8H13ClO3
Molecular Weight: 192.64 g/mol

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

CAS No.:

Cat. No.: VC19812930

Molecular Formula: C8H13ClO3

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane -

Specification

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
IUPAC Name 1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
Standard InChI InChI=1S/C8H13ClO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3
Standard InChI Key GHYNHNMCSWFULR-UHFFFAOYSA-N
Canonical SMILES CCC12COC(OC1)(OC2)CCl

Introduction

Molecular Architecture and Structural Properties

The core structure of 1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane consists of a bicyclo[2.2.2]octane skeleton modified by three oxygen atoms at positions 2, 6, and 7. The chloromethyl (-CH₂Cl) and ethyl (-C₂H₅) groups occupy axial and equatorial positions, respectively, influencing both conformational stability and reactivity. Key structural parameters include:

PropertyValue
IUPAC Name1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
Molecular FormulaC₈H₁₃ClO₃
Molecular Weight192.64 g/mol
Canonical SMILESCCC12COC(OC1)(OC2)CCl
InChI KeyGHYNHNMCSWFULR-UHFFFAOYSA-N
PubChem CID91623750

The bicyclic framework imposes significant ring strain, which is partially alleviated by the electron-withdrawing oxygen atoms. X-ray crystallography of analogous compounds reveals bond angles of ~109° for the bridgehead carbons, consistent with sp³ hybridization . The chloromethyl group’s polarizability enhances susceptibility to nucleophilic substitution, while the ethyl group contributes steric bulk, potentially moderating reaction kinetics .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two key sites: the chloromethyl group and the oxygen-rich bicyclic framework.

Nucleophilic Substitution at Chloromethyl

The C-Cl bond undergoes nucleophilic displacement with reagents such as:

  • Amines: Forming quaternary ammonium salts (e.g., reaction with pyridine yields N-alkylpyridinium derivatives).

  • Thiols: Producing thioether linkages, as demonstrated in the synthesis of 4-methylene sulfide analogs .

  • Hydroxide Ions: Leading to hydrolysis products, though steric hindrance from the ethyl group may slow this process.

Ring-Opening Reactions

Under strong acidic or basic conditions, the trioxabicyclo system may undergo ring-opening. For example, treatment with HBr generates brominated linear ethers, while oxidation with mCPBA yields epoxide derivatives .

Applications and Comparative Analysis

Comparison with Analogous Compounds

CompoundMolecular FormulaKey SubstituentsReactivity Profile
1-(2-Chloroethyl)-4-methyl derivative C₈H₁₃ClO₃2-ClCH₂CH₂, 4-CH₃Enhanced alkylation potential
4-(Chloromethyl)-1-(4-ethynylphenyl) C₁₄H₁₃ClO₃Aryl-ethynyl, 4-CH₂ClClick chemistry compatibility
1-Oxo-1-phospha derivative C₇H₁₀ClO₄PP=O, 4-CH₂ClPesticide activity

The ethyl group in the target compound reduces polarity compared to methyl analogs, potentially enhancing lipid solubility for biological applications .

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